molecular formula C11H19NO4 B13479885 5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers

5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers

Cat. No.: B13479885
M. Wt: 229.27 g/mol
InChI Key: XVGVRGWHUOXGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, mixture of diastereomers, is a compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Free amine after removal of the Boc group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Medicine: It is a precursor in the synthesis of drugs and other bioactive compounds.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-piperidine: Similar in structure but lacks the carboxylic acid group.

    N-Boc-piperidine-4-carboxylic acid: Similar but with the carboxylic acid group at the 4-position instead of the 3-position.

Uniqueness

5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is unique due to the presence of both the Boc-protected amine and the carboxylic acid group on the piperidine ring. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8-4-7(9(13)14)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

XVGVRGWHUOXGCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CNC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.